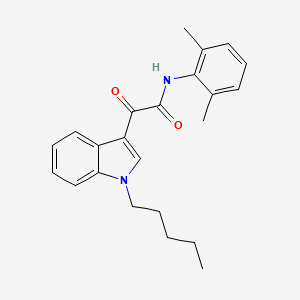![molecular formula C16H18N2O3S B14948040 Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B14948040.png)
Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes both hydroxy and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the hydroxy-methylphenyl and methylbenzenesulfonyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and amidation, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
(E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methyl and sulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
(E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and methylphenyl groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The sulfonyl group may also contribute to its overall biological activity by enhancing its solubility and stability.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methylacetophenone: Shares the hydroxy and methylphenyl groups but lacks the sulfonyl and ethanimidamide moieties.
4-Methylbenzenesulfonamide: Contains the sulfonyl group but lacks the hydroxy and methylphenyl groups.
Uniqueness
(E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can participate in a wide range of reactions and exhibit diverse biological activities.
属性
分子式 |
C16H18N2O3S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
N-(4-hydroxy-3-methylphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-7-15(8-5-11)22(20,21)18-13(3)17-14-6-9-16(19)12(2)10-14/h4-10,19H,1-3H3,(H,17,18) |
InChI 键 |
WFDUDBIYVXZHCG-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=CC(=C(C=C2)O)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=CC(=C(C=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14947964.png)
![4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B14947965.png)
![4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide](/img/structure/B14947974.png)
![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide](/img/structure/B14947977.png)
![7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14947982.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14947994.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(3-methoxyphenyl)-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B14947998.png)
![N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}propanamide](/img/structure/B14948005.png)
![1-{[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl}-2-naphthol](/img/structure/B14948010.png)
![3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B14948018.png)

![(4Z)-2-(2-bromophenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B14948046.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B14948053.png)
